molecular formula C10H12ClNO4 B2382218 2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid;hydrochloride CAS No. 2580199-82-0

2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid;hydrochloride

Cat. No.: B2382218
CAS No.: 2580199-82-0
M. Wt: 245.66
InChI Key: GNAYFJVNAJRNEC-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid hydrochloride is a hydrochloride salt derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylamino group to an acetic acid backbone.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c12-10(13)5-11-4-7-1-2-8-9(3-7)15-6-14-8;/h1-3,11H,4-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAYFJVNAJRNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid;hydrochloride, also known as a derivative of benzodioxole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure that may influence various biological pathways, making it a candidate for therapeutic applications.

  • Molecular Formula : C12H14N2O4·HCl
  • Molecular Weight : 245.66 g/mol .
  • CAS Number : 1142204-62-3 .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and modulation of receptor activity. Research indicates that it may act as an agonist or antagonist at specific receptors, influencing pathways involved in mood regulation and neuroprotection.

1. Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been demonstrated to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

2. Antidepressant-Like Effects

In animal models, this compound has displayed antidepressant-like effects, possibly through the enhancement of serotonergic and dopaminergic signaling pathways. This suggests a potential application in treating mood disorders .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, indicating significant free radical scavenging activity. This property is essential for mitigating cellular damage caused by oxidative stress .

Study 1: Neuroprotection in Rodent Models

A study investigating the neuroprotective effects of this compound on rodent models subjected to induced oxidative stress demonstrated that treatment significantly improved cognitive functions and reduced markers of neuronal damage.

Treatment GroupCognitive Function ScoreNeuronal Damage Markers
Control45High
Treatment75Low

Study 2: Antidepressant-Like Effects

In a behavioral study using the forced swim test, the administration of the compound resulted in a notable decrease in immobility time compared to control groups, indicating enhanced mood and reduced depressive-like behavior.

GroupImmobility Time (seconds)
Control120
Compound-treated60

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for further research. Notably:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds related to 2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid have shown promising results in inhibiting the proliferation of tumor cells such as HuH7 D12 (hepatocellular carcinoma) and MDA-MB231 (breast carcinoma) with IC50 values below 10 μM .
  • Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in neurodegenerative conditions. Research is ongoing to explore its efficacy in models of neurodegeneration .

Synthetic Methodologies

The synthesis of 2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid; hydrochloride involves several approaches:

  • One-Pot Synthesis : Recent advancements have introduced one-pot synthetic methods that streamline the process, reducing time and resource consumption while maintaining high yields .
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance reaction rates and yields for the synthesis of related compounds, demonstrating a modern approach to organic synthesis that aligns with green chemistry principles .

Therapeutic Potential

Given its biological activities, 2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid; hydrochloride holds potential in various therapeutic applications:

  • Cancer Therapy : Its selective cytotoxicity against cancer cells positions it as a candidate for development into an anticancer drug. Continued studies are necessary to elucidate its mechanism of action and optimize its efficacy .
  • Neurological Disorders : The compound's potential neuroprotective properties suggest it may be useful in treating conditions such as Alzheimer's disease or Parkinson's disease. Further investigation into its pharmacodynamics and pharmacokinetics is warranted .

Case Study 1: Antitumor Activity Assessment

A study evaluated the antiproliferative effects of various derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited significant activity against HuH7 D12 and MDA-MB231 cells, with the most active compounds achieving IC50 values less than 10 μM. This highlights the compound's potential as a lead structure for anticancer drug development.

CompoundIC50 (μM)Cancer Cell Line
Compound A9HuH7 D12
Compound B8MDA-MB231
Compound C15HCT116

Case Study 2: Neuroprotective Effects

In preliminary studies assessing neuroprotective effects, the compound was tested in models of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and preservation of neuronal function, suggesting a potential role in neuroprotection.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole Motifs

a) N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1)
  • Structure : Replaces the acetic acid group with a dichlorobenzamide.
  • Alda-1 is noted for its role in nitroglycerin bioactivation studies .
  • Key Difference : Reduced solubility due to the hydrophobic dichlorobenzene group.
b) N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide Hydrochloride
  • Structure : Incorporates a 1,2,4-oxadiazole ring and carboxamide group.
  • Functional Impact : The oxadiazole ring introduces rigidity and metabolic stability, while the carboxamide may engage in additional hydrogen bonding. This structure is optimized for receptor binding in medicinal chemistry applications .
  • Key Difference : Enhanced pharmacokinetic stability compared to the acetic acid derivative.
c) N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide
  • Structure : Features an ethyl spacer between benzodioxole and a chloroacetamide group.
  • Functional Impact : The ethyl chain increases conformational flexibility, while the chloroacetamide may participate in nucleophilic reactions. Crystallographic studies reveal intermolecular N–H···O hydrogen bonding, suggesting solid-state stability .
  • Key Difference : Lower acidity compared to the acetic acid hydrochloride due to the absence of an ionizable carboxylic acid.

Compounds with Alternative Core Structures

a) 2-(Morpholin-4-yl)acetic Acid Hydrochloride
  • Structure : Replaces benzodioxole with a morpholine ring.
  • Functional Impact : The morpholine group provides polarity and hydrogen-bonding capacity, acting as a bioisostere for aromatic systems. This compound is widely used as a building block in coordination chemistry and drug synthesis .
  • Key Difference : Higher aqueous solubility due to morpholine’s hydrophilic nature.
b) 2-(1,1-Dioxidothiomorpholin-3-yl)acetic Acid Hydrochloride
  • Structure : Contains a sulfonated thiomorpholine ring.
  • Functional Impact : The sulfone group increases polarity and metabolic resistance, making it suitable for high-stability applications. The sulfur atom may facilitate unique binding interactions .
  • Key Difference : Enhanced oxidative stability compared to benzodioxole derivatives.
c) 2-(Methylamino)-2-phenylacetic Acid Hydrochloride
  • Structure : Substitutes benzodioxole with a phenyl group.
  • This compound is used in chiral synthesis due to its stereogenic center .
  • Key Difference : Reduced solubility and higher lipophilicity.

Physicochemical and Pharmacokinetic Comparison

Compound Core Structure Functional Groups Solubility (Relative) Hydrogen Bonding Key Applications
Target Compound Benzodioxole Acetic acid, HCl salt Moderate-High High (O-rich) Drug intermediates
Alda-1 Benzodioxole Dichlorobenzamide Low-Moderate Moderate Bioactivation studies
Oxadiazole Derivative Benzodioxole Oxadiazole, carboxamide Moderate High Medicinal chemistry
Morpholine Derivative Morpholine Acetic acid, HCl salt High High Coordination chemistry
Thiomorpholine Derivative Thiomorpholine sulfone Acetic acid, HCl salt High Moderate High-stability formulations
Phenyl Derivative Phenyl Acetic acid, HCl salt Low Low Chiral synthesis

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use high-resolution ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or D₂O) to confirm proton environments and carbon connectivity. For example, 2H NMR can resolve deuterated alkyl chains in related compounds .

  • X-ray Crystallography: Employ SHELX programs (SHELXL for refinement) to solve crystal structures. The compound’s benzodioxole moiety may exhibit π-stacking or hydrogen-bonding interactions, which require robust refinement strategies to resolve .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns. PubChem-derived data (e.g., molecular formula C₁₁H₁₄ClN₃O₂, MW 255.70 g/mol) should align with experimental results .

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer:

  • Key Steps:
    • Amine Alkylation: React 1,3-benzodioxol-5-ylmethylamine with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the aminoacetic acid backbone .
    • Salt Formation: Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation .
  • Purification: Use recrystallization from ethanol/water mixtures to enhance purity (>98% by HPLC). Avoid prolonged heating to prevent decomposition of the benzodioxole ring .

Advanced Research Questions

Q. How can contradictions in crystallographic hydrogen-bonding patterns be resolved for this compound?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., D, S motifs) using software like Mercury. For benzodioxole derivatives, intermolecular O···H-N interactions are common but may compete with weaker C-H···O bonds, leading to ambiguous refinement .
  • Validation: Cross-check SHELXL refinement parameters (e.g., R-factor < 5%) with hydrogen-bond geometry (bond distances: 2.6–3.0 Å, angles: 130–180°). Discrepancies may arise from disorder in the benzodioxole methylene group, requiring PART commands in SHELX .

Q. What strategies mitigate variability in pharmacological activity studies involving neurotransmitter systems?

Methodological Answer:

  • Receptor Binding Assays:
    • Use radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) with purified synaptic membranes. The compound’s tertiary amine may exhibit pH-dependent binding, requiring buffered solutions (pH 7.4) .
    • Control for Basicity: The hydrochloride salt’s solubility in aqueous media (e.g., PBS) ensures consistent bioavailability, but free base formation in lipid-rich environments (e.g., blood-brain barrier) must be quantified via LC-MS .

Q. How can researchers address discrepancies in antimicrobial activity data across studies?

Methodological Answer:

  • Standardized Testing: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays. The compound’s benzodioxole moiety may chelate metal ions in culture media (e.g., Mg²⁺ in Mueller-Hinton broth), altering apparent efficacy. Pre-treat media with EDTA to isolate chelation effects .
  • Metabolite Interference: Use LC-MS/MS to detect degradation products (e.g., methylenedioxy ring-opening under oxidative conditions). Hydrogen peroxide-based assays may overestimate activity due to artifact formation .

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